molecular formula C10H13ClOSi B012818 2-(Trimethylsilyl)benzoyl chloride CAS No. 100475-98-7

2-(Trimethylsilyl)benzoyl chloride

Cat. No.: B012818
CAS No.: 100475-98-7
M. Wt: 212.75 g/mol
InChI Key: CLMNKQSTJHNSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tretinoin tocoferil is synthesized by esterifying all-trans retinoic acid (tretinoin) with alpha-tocopherol (vitamin E). The reaction typically involves dissolving tretinoin in a suitable solvent like dichloromethane, followed by the addition of alpha-tocopherol and a catalyst to facilitate the esterification process . The reaction mixture is then subjected to conditions that promote ester formation, such as heating and stirring.

Industrial Production Methods

In industrial settings, the production of tretinoin tocoferil involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The reaction is carried out in reactors equipped with temperature and pressure control systems. After the reaction, the product is purified using techniques like chromatography to remove any impurities .

Scientific Research Applications

Tretinoin tocoferil has a wide range of scientific research applications:

Mechanism of Action

Tretinoin tocoferil exerts its effects through a dual-action mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tretinoin tocoferil is unique due to its combination of tretinoin and tocoferil, offering both retinoid and antioxidant benefits. This dual-action mechanism enhances its efficacy in treating skin conditions while minimizing irritation and promoting overall skin health .

Properties

CAS No.

100475-98-7

Molecular Formula

C10H13ClOSi

Molecular Weight

212.75 g/mol

IUPAC Name

2-trimethylsilylbenzoyl chloride

InChI

InChI=1S/C10H13ClOSi/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3

InChI Key

CLMNKQSTJHNSMB-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC=CC=C1C(=O)Cl

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1C(=O)Cl

Synonyms

Benzoyl chloride, 2-(trimethylsilyl)- (9CI)

Origin of Product

United States

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